CD22 ligand-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CD22 ligand-1 is a potent and selective ligand for CD22, a receptor predominantly found on B cells. This compound exhibits dissociation constants of 0.335 micromolar for human CD22 and 30.7 micromolar for myelin-associated glycoprotein, indicating its specificity towards human CD22 . This compound holds significant potential for research related to B-cell diseases .

准备方法

The synthesis of CD22 ligand-1 involves the use of a natural N-glycan scaffold that displays high-affinity CD22 glycan ligands. This method outcompetes the natural ligand for the receptor, resulting in single-molecule binding to CD22 and endocytosis into cells . The preparation process includes the conjugation of multivalent ligands with toxins such as auristatin and saporin, which are efficiently internalized via human CD22, leading to the killing of B-cell lymphoma cells .

化学反应分析

CD22 ligand-1 undergoes various chemical reactions, including binding to sialic acids in alpha-2,6 linkages. This binding is crucial for the regulation of B-cell calcium signaling by controlling the association of CD22 with the B-cell receptor . The compound’s interaction with sialic acids and its subsequent endocytosis into cells are key reactions that facilitate its function .

科学研究应用

CD22 ligand-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding affinity and specificity of ligands for CD22. In biology, it helps in understanding the regulation of B-cell signaling and the role of CD22 in autoimmune diseases . In medicine, this compound is being explored for its potential in targeted therapies for B-cell malignancies, including lymphomas and leukemias . The compound’s ability to deliver toxins to B-cell lymphoma cells makes it a promising candidate for developing new therapeutic approaches .

作用机制

CD22 ligand-1 exerts its effects by binding to the CD22 receptor on B cells. This binding inhibits B-cell receptor signaling, thereby regulating B-cell responses . The compound’s interaction with sialic acids in alpha-2,6 linkages is essential for its function. This compound’s binding to CD22 leads to the internalization of the receptor-ligand complex, which is then transported to intracellular compartments . This process is crucial for the compound’s ability to deliver toxins to B-cell lymphoma cells and induce cell death .

相似化合物的比较

CD22 ligand-1 is unique in its high affinity and specificity for CD22 compared to other similar compounds. Some similar compounds include other CD22 ligands and inhibitors that target the same receptor. this compound stands out due to its potent binding affinity and ability to efficiently deliver toxins to B-cell lymphoma cells . This makes it a valuable tool for research and therapeutic applications in B-cell-related diseases.

属性

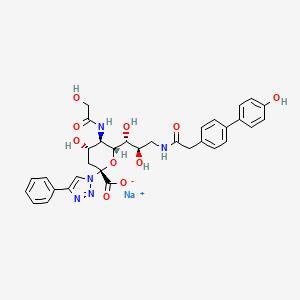

分子式 |

C33H34N5NaO10 |

|---|---|

分子量 |

683.6 g/mol |

IUPAC 名称 |

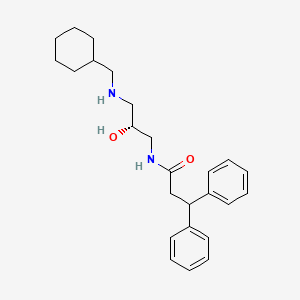

sodium;(2R,4S,5R,6R)-6-[(1R,2R)-1,2-dihydroxy-3-[[2-[4-(4-hydroxyphenyl)phenyl]acetyl]amino]propyl]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-phenyltriazol-1-yl)oxane-2-carboxylate |

InChI |

InChI=1S/C33H35N5O10.Na/c39-18-28(44)35-29-25(41)15-33(32(46)47,38-17-24(36-37-38)22-4-2-1-3-5-22)48-31(29)30(45)26(42)16-34-27(43)14-19-6-8-20(9-7-19)21-10-12-23(40)13-11-21;/h1-13,17,25-26,29-31,39-42,45H,14-16,18H2,(H,34,43)(H,35,44)(H,46,47);/q;+1/p-1/t25-,26+,29+,30+,31+,33+;/m0./s1 |

InChI 键 |

XHHNDAZPTUFPPE-UIMVIWKFSA-M |

手性 SMILES |

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)[C@@H]([C@@H](CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |

规范 SMILES |

C1C(C(C(OC1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)C(C(CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)

![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)